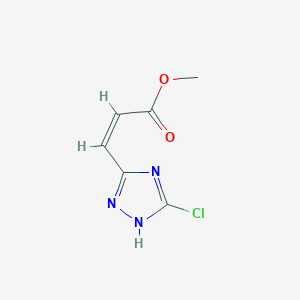
methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles.
Chlorination: The triazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chlorinated triazole with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as crystallization and distillation to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Methyl (Z)-3-(1H-1,2,4-triazol-3-yl)prop-2-enoate: Lacks the chlorine atom, which may affect its biological activity and reactivity.
Methyl (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Uniqueness
Methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate is unique due to the presence of the chlorine atom in the triazole ring, which can enhance its reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC 名称 |
methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2- |
InChI 键 |
ITDXJJYTVKMMEJ-IHWYPQMZSA-N |
手性 SMILES |
COC(=O)/C=C\C1=NNC(=N1)Cl |
规范 SMILES |
COC(=O)C=CC1=NNC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)
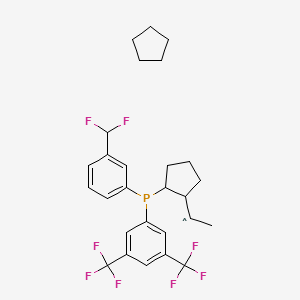
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)

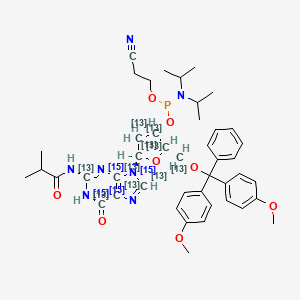
![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)
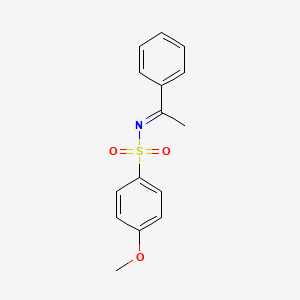
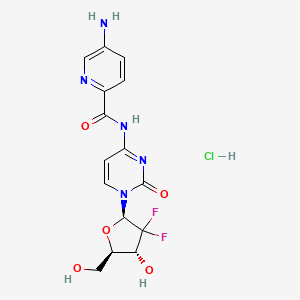


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
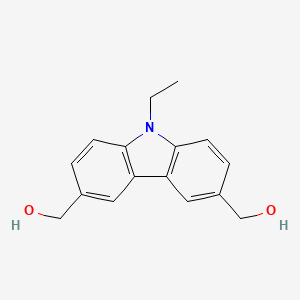
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
